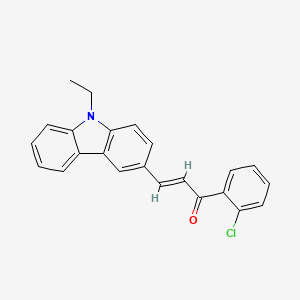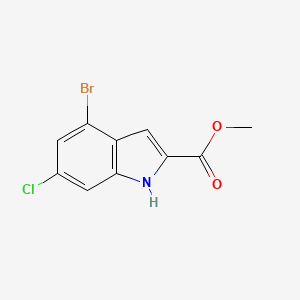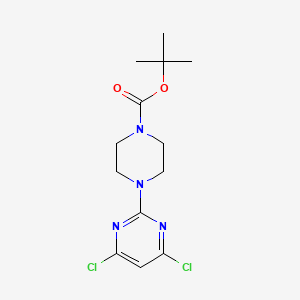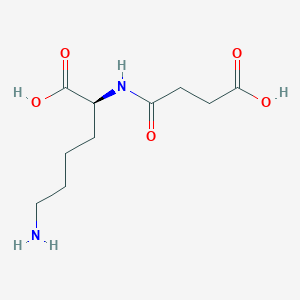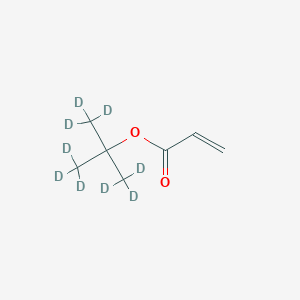
Tert-butyl-d9 acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-d9 acrylate is a deuterated form of tert-butyl acrylate, where the hydrogen atoms in the tert-butyl group are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties, including its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl-d9 acrylate can be synthesized through the esterification of acrylic acid with tert-butyl-d9 alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl-d9 acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound) under the influence of radical initiators.
Addition Reactions: It readily undergoes addition reactions with a wide variety of organic and inorganic compounds.
Hydrolysis: It can be hydrolyzed to form acrylic acid and tert-butyl-d9 alcohol.
Common Reagents and Conditions
Radical Initiators: Used in polymerization reactions.
Acids and Bases: Used in hydrolysis reactions.
Organometallic Compounds: Used in addition reactions.
Major Products Formed
Poly(this compound): Formed through polymerization.
Acrylic Acid and Tert-butyl-d9 Alcohol: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
Tert-butyl-d9 acrylate is used in various scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of deuterated polymers.
Biology: Used in the study of metabolic pathways involving deuterated compounds.
Medicine: Used in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Used in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl-d9 acrylate involves its reactivity as an acrylate ester. It can undergo polymerization to form long-chain polymers, which can be used in various applications. The deuterium atoms in the tert-butyl group provide stability and can influence the reactivity and properties of the resulting polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl acrylate: The non-deuterated form of tert-butyl-d9 acrylate.
Methyl acrylate: Another acrylate ester with different alkyl group.
Ethyl acrylate: Similar to tert-butyl acrylate but with an ethyl group.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and can influence the reactivity and properties of the compound. This makes it valuable in scientific research, particularly in studies involving deuterated compounds.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] prop-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-5-6(8)9-7(2,3)4/h5H,1H2,2-4H3/i2D3,3D3,4D3 |
InChI-Schlüssel |
ISXSCDLOGDJUNJ-WVZRYRIDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)C=C |
Kanonische SMILES |
CC(C)(C)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)

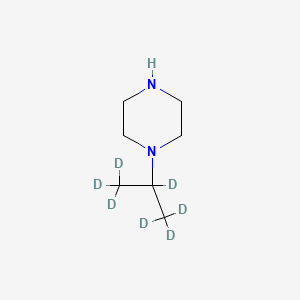
![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)
